1-N-Boc-3-Fluoroaniline
CAS No.: 81740-18-3
Cat. No.: VC2336150
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81740-18-3 |
---|---|
Molecular Formula | C11H14FNO2 |
Molecular Weight | 211.23 g/mol |
IUPAC Name | tert-butyl N-(3-fluorophenyl)carbamate |
Standard InChI | InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
Standard InChI Key | ZTELOKGOCXECBW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC(=CC=C1)F |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC=C1)F |
Introduction
Chemical Identification and Structural Characteristics
Molecular Structure and Identifiers
1-N-Boc-3-Fluoroaniline consists of a 3-fluorophenyl group with an N-Boc protected amino functionality. The compound is formally identified by several standardized classification systems that enable precise identification in chemical databases and literature. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 81740-18-3, which serves as its unique identifier in chemical databases and regulatory documentation . The International Union of Pure and Applied Chemistry (IUPAC) name is tert-butyl N-(3-fluorophenyl)carbamate, which systematically describes its chemical structure according to established nomenclature rules . For computational chemistry and database applications, the compound is further identified by its InChI (International Chemical Identifier) string: InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14), and the corresponding InChIKey: ZTELOKGOCXECBW-UHFFFAOYSA-N . The Simplified Molecular-Input Line-Entry System (SMILES) notation, CC(C)(C)OC(=O)NC1=CC(=CC=C1)F, provides another standardized representation of the compound's structure that can be easily interpreted by chemical software .
Physical and Chemical Properties
The physical and chemical properties of 1-N-Boc-3-Fluoroaniline significantly influence its behavior in chemical reactions, purification processes, and storage conditions. The compound appears as a solid with a defined melting point of 123-124°C, which is an important parameter for assessing its purity . Its predicted boiling point is approximately 231.6±23.0°C under standard conditions, though this value may vary depending on pressure and measurement methodology . The density of 1-N-Boc-3-Fluoroaniline is predicted to be 1.156±0.06 g/cm³, which is typical for aromatic compounds with moderate molecular weight . From an acid-base perspective, the compound has a predicted pKa value of 13.08±0.70, indicating its very weak acidity under standard conditions . The carbamate functional group (N-C(=O)-O) in the molecule plays a crucial role in its reactivity profile, particularly in its ability to act as a protected nucleophile in synthetic sequences. The fluorine substituent at the meta position of the aromatic ring introduces specific electronic effects that can influence the reactivity of the molecule in various chemical transformations, making it valuable for diverse synthetic applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-N-Boc-3-Fluoroaniline typically follows established protection chemistry protocols that are both efficient and scalable. The predominant synthetic route involves the direct reaction of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system, which effectively introduces the Boc protecting group to the amine functionality. This reaction generally occurs under mild basic conditions, often utilizing bases such as triethylamine or sodium hydroxide to facilitate the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the Boc anhydride. The reaction typically proceeds at room temperature or with gentle heating, making it practically accessible for both laboratory and industrial applications. The reaction solvent is commonly dichloromethane, tetrahydrofuran, or a mixture of water with a water-miscible organic solvent, depending on the specific protocol and scale of production. Purification of the crude product generally involves standard techniques such as recrystallization or column chromatography, with yields typically exceeding 80% when optimized conditions are employed. Alternative synthetic approaches may involve the use of other Boc-transfer reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or tert-butyl pyrocarbonate, particularly when dealing with less nucleophilic amines or when seeking to minimize side reactions.
Protection Mechanism and Purpose
The installation of the Boc group on 3-fluoroaniline serves specific synthetic purposes that extend beyond mere protection of the amine functionality. The primary purpose of introducing the Boc protecting group is to temporarily mask the reactivity of the nitrogen atom, preventing undesired side reactions during complex synthetic sequences involving multiple functional groups. This protection strategy is particularly valuable when selective functionalization of other positions in the molecule is required, as the Boc group effectively reduces the nucleophilicity of the nitrogen atom while being stable under a wide range of reaction conditions. The carbamate linkage formed between the aniline nitrogen and the Boc group resists nucleophilic attack, oxidation, and reduction under moderate conditions, making it compatible with numerous synthetic transformations. The Boc group also confers enhanced solubility in organic solvents compared to the unprotected aniline, facilitating purification processes and subsequent reactions. A significant advantage of the Boc protecting strategy is its orthogonality with other common protecting groups, allowing for selective deprotection when needed in multi-step syntheses. The Boc group can be efficiently removed under acidic conditions (typically using trifluoroacetic acid or hydrogen chloride in organic solvents), liberating the free amine for further functionalization when desired in the synthetic sequence.
Applications in Chemical Synthesis
Role as a Building Block
1-N-Boc-3-Fluoroaniline serves as a versatile building block in organic synthesis, contributing to the development of diverse molecular frameworks with specific functional characteristics. The compound's utility stems from its bifunctional nature, featuring both a protected amine functionality and a fluorine-substituted aromatic ring, which can participate in various transformations. In cross-coupling reactions, the aromatic ring can undergo palladium-catalyzed transformations such as Suzuki, Heck, or Buchwald-Hartwig reactions, typically at positions ortho or para to the fluorine substituent due to the directing effects of both the halogen and the protected amine group. These coupling reactions enable the construction of elaborate biaryl systems that are prevalent in pharmaceutical compounds and advanced materials. The protected aniline moiety can be selectively deprotected and further functionalized through acylation, alkylation, or conversion to more complex nitrogen-containing structures such as ureas, thioureas, or guanidines, which are common motifs in bioactive molecules. In heterocyclic chemistry, 1-N-Boc-3-Fluoroaniline can serve as a precursor for the synthesis of nitrogen-containing heterocycles through cyclization reactions involving the aniline nitrogen after deprotection or through directed ortho-metalation strategies followed by reaction with appropriate electrophiles.
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